molecular formula C19H20BrN3O2 B11287820 9'-Bromo-2'-(2-furyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

9'-Bromo-2'-(2-furyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11287820
M. Wt: 402.3 g/mol
InChI Key: YQZPUSXTOASAFJ-UHFFFAOYSA-N
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Description

9’-Bromo-2’-(2-furyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a bromine atom, a furan ring, and a pyrazolo[1,5-c][1,3]benzoxazine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-Bromo-2’-(2-furyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting with the preparation of the core spiro structure. The process often includes:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the furan ring: This step involves the use of a furan derivative and a coupling agent to introduce the furan moiety into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9’-Bromo-2’-(2-furyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The furan ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and coupled products with extended conjugation or additional functional groups.

Scientific Research Applications

9’-Bromo-2’-(2-furyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9’-Bromo-2’-(2-furyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

    Induce apoptosis: In cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-2-phenyl-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
  • 9-Bromo-1’-methyl-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]

Uniqueness

9’-Bromo-2’-(2-furyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its specific combination of a bromine atom, a furan ring, and a pyrazolo[1,5-c][1,3]benzoxazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

9-bromo-2-(furan-2-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C19H20BrN3O2/c1-22-8-6-19(7-9-22)23-16(12-15(21-23)18-3-2-10-24-18)14-11-13(20)4-5-17(14)25-19/h2-5,10-11,16H,6-9,12H2,1H3

InChI Key

YQZPUSXTOASAFJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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